molecular formula C12H17N3 B3081954 (s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole CAS No. 1118114-88-7

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole

Cat. No.: B3081954
CAS No.: 1118114-88-7
M. Wt: 203.28 g/mol
InChI Key: GYFNABLHDUXEKF-UHFFFAOYSA-N
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Description

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole is a chiral compound featuring a benzimidazole core substituted with a tert-butyl group and an amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, hydrogenated benzimidazoles, and substituted benzimidazoles.

Scientific Research Applications

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole is unique due to its combination of a benzimidazole core with a tert-butyl group and an amine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-12(2,3)10(13)11-14-8-6-4-5-7-9(8)15-11/h4-7,10H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFNABLHDUXEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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